
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile in various chemical reactions and applications .
Mechanism of Action
Target of Action
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has been synthesized and evaluated for its anti-tubercular activity . The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . The compound likely interacts with specific targets within the bacterium, leading to inhibition of its growth and proliferation .
Biochemical Pathways
This compound likely affects the biochemical pathways of Mycobacterium tuberculosis, leading to its anti-tubercular activity .
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . This leads to a decrease in the bacterial load, contributing to the treatment of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two methyl groups at the 4 and 6 positions of the benzothiazole ring. This structural modification enhances its biological activity and makes it more effective in certain applications compared to its analogs .
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzothiazole moiety linked to a benzamide, which may enhance its lipophilicity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Properties : The compound demonstrates inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. Benzothiazole derivatives are known for their antibacterial and antifungal activities, which may be attributed to their ability to interfere with cellular processes in pathogens .
- Neuropharmacological Effects : In studies evaluating related benzothiazole compounds, significant anticonvulsant activity was observed, indicating potential therapeutic applications in neurodegenerative diseases and epilepsy .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antitubercular Activity : A study focused on the synthesis of benzothiazole derivatives reported that this compound exhibited promising anti-tubercular activity. The mechanism involved the inhibition of mycobacterial growth through interference with essential metabolic pathways.
- Anticonvulsant Screening : In a series of tests assessing the anticonvulsant properties of various benzothiazole derivatives, this compound showed significant efficacy in reducing seizure activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
- Anticancer Potential : Research evaluating the antiproliferative effects of structurally similar compounds indicated that modifications in the benzothiazole structure could enhance activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of electron-withdrawing or donating groups significantly influenced the potency of these compounds .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRUSZZQGAAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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